2,3-Diaminobenzenethiol
Description
2,3-Diaminobenzenethiol (C₆H₇N₂S) is an aromatic compound featuring two amino (-NH₂) groups at the 2- and 3-positions of a benzene ring and a thiol (-SH) group at the 1-position. Its unique structure confers dual nucleophilic reactivity (via -NH₂ and -SH groups) and redox activity, making it a versatile precursor in heterocyclic chemistry. It is synthesized via reduction of 2,2'-dinitrodiphenyl disulfide followed by acid treatment, as described in early insecticide studies . Applications include its role as a precursor for benzothiadiazoles, which are critical in materials science and agrochemicals.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2,3-diaminobenzenethiol |
InChI |
InChI=1S/C6H8N2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 |
InChI Key |
SONQUBLFXUMJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Electronic Effects: The thiol group in this compound enhances electron donation compared to 2-aminobenzamide’s amide group, which is electron-withdrawing. This difference influences reactivity in cyclization reactions .
- Steric Constraints: The ortho-diamine arrangement in this compound facilitates intramolecular cyclization to form 1,2,3-benzothiadiazoles, whereas para-substituted analogs require harsher conditions .
Reactivity Insights :
- Cyclization Efficiency: this compound undergoes efficient diazotization to form 1,2,3-benzothiadiazoles, whereas 2-aminobenzamide requires coupling reagents for amide bond formation, increasing synthetic complexity .
- Oxidation Sensitivity: The thiol group in this compound is prone to oxidation, necessitating inert atmospheres during synthesis. In contrast, benzoxadiazoles exhibit higher thermal and oxidative stability due to the electronegative oxygen atom .
Table 3: Property and Application Comparison
Research Findings :
- Luminescence: 1,2,3-Benzothiadiazole derivatives exhibit strong fluorescence (λem ≈ 450 nm) due to extended π-conjugation, a property absent in this compound .
- Biological Activity: 2-Aminobenzamide derivatives are potent histone deacetylase (HDAC) inhibitors, whereas benzothiadiazoles show insecticidal activity, reflecting functional group-driven divergence .
Challenges and Limitations
- Handling Difficulties: this compound’s odor and oxidation sensitivity contrast with the stability of benzoxadiazoles .
- Synthetic Yield : Cyclization to benzothiadiazoles achieves ~70% yield, lower than benzoxadiazole synthesis (~85%) due to sulfur’s volatility .
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